molecular formula C17H22FNO5 B12947716 (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12947716
M. Wt: 339.4 g/mol
InChI Key: BHCLJVNFBYUQER-GUYCJALGSA-N
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Description

(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a fluorine atom, and a methoxyphenyl group, making it a versatile intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azide substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), diethylaminosulfur trifluoride (DAST)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of azides or other substituted derivatives

Scientific Research Applications

(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industrial Applications: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and methoxyphenyl group play crucial roles in its binding affinity and selectivity. The tert-butoxycarbonyl group provides steric protection, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and binding properties.

    (3R,4R)-1-(tert-Butoxycarbonyl)-3-chloro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

    (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid: The presence of a hydroxyl group instead of a methoxy group affects the compound’s hydrogen bonding and solubility.

Uniqueness

  • The combination of a fluorine atom and a methoxyphenyl group in (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid provides unique electronic and steric properties, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C17H22FNO5

Molecular Weight

339.4 g/mol

IUPAC Name

(3R,4R)-3-fluoro-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-9-13(17(18,10-19)14(20)21)11-5-7-12(23-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,20,21)/t13-,17-/m0/s1

InChI Key

BHCLJVNFBYUQER-GUYCJALGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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